

The Stereochemical Landscape of Ephedroxane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ephedroxane

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Introduction

Ephedroxane, formally known as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a heterocyclic compound structurally related to the ephedrine alkaloids. Its rigid five-membered oxazolidin-2-one core, substituted with methyl and phenyl groups at stereogenic centers, imparts a distinct three-dimensional architecture that is crucial for its biological activity. Unlike its precursor, ephedrine, which exhibits stimulatory effects on the central nervous system (CNS), **Ephedroxane** and its stereoisomers, known as pseudo**ephedroxanes**, demonstrate predominantly inhibitory actions.^[1] This profound functional divergence stemming from subtle structural changes underscores the importance of a detailed stereochemical understanding of this molecular scaffold for applications in pharmacology and drug development.

This technical guide provides an in-depth exploration of the stereochemistry of **Ephedroxane**, including the synthesis of its various stereoisomers, their analytical characterization, and the influence of their spatial arrangement on pharmacological activity.

Stereoisomers of Ephedroxane

Ephedroxane possesses two chiral centers at the C4 and C5 positions of the oxazolidinone ring. Consequently, four stereoisomers are possible: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). The stereochemical configuration is determined by the stereochemistry of the ephedrine or pseudoephedrine precursor from which it is synthesized.

The relationship between the precursors and the resulting **Ephedroxane** isomers is as follows:

- (-)-(1R,2S)-Ephedrine yields (4S,5R)-**Ephedroxane**.
- (+)-(1S,2R)-Ephedrine yields (4R,5S)-**Ephedroxane**.
- (+)-(1S,2S)-Pseudoephedrine yields (4S,5S)-Pseudo**ephedroxane**.
- (-)-(1R,2R)-Pseudoephedrine yields (4R,5R)-Pseudo**ephedroxane**.

The "**Ephedroxane**" isomers derived from ephedrine have a trans relationship between the C4-methyl and C5-phenyl groups, while the "pseudo**ephedroxane**" isomers derived from pseudoephedrine have a cis relationship.

Data Presentation: Physicochemical Properties of Ephedroxane Stereoisomers and Their Precursors

The following table summarizes the key physicochemical data for the stereoisomers of the precursor 4-methyl-5-phenyl-2-oxazolidinone, the direct precursor to the N-methylated **Ephedroxane**. Data for the final N-methylated products is less commonly reported in a comparative format.

Compound	Stereochemistry	CAS Number	Melting Point (°C)	Specific Rotation ([α])
(-)-4-Methyl-5-phenyl-2-oxazolidinone	(4S,5R)	16251-45-9	121-123	-168° (c=2 in chloroform)
(+)-4-Methyl-5-phenyl-2-oxazolidinone	(4R,5S)	77943-39-6	121-123	+168° (c=2 in chloroform) ^[2]
(4S,5S)-isomer precursor	(4S,5S)	Not available	Not available	Not available
(4R,5R)-isomer precursor	(4R,5R)	Not available	Not available	Not available
(4S,5R)-Ephedroxane	(4S,5R)	16251-46-0	91-92	Not available
(4S,5S)-Pseudoephedroxane	(4S,5S)	16251-47-1	Not available	Not available

Experimental Protocols

Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone from (-)-(1R,2S)-Ephedrine

This procedure is adapted from the method reported by Evans, D. A.; Mathre, D. J.; Scott, W. L. in J. Org. Chem. 1985, 50, 1830-1835.

Materials:

- (-)-(1R,2S)-Ephedrine hydrochloride
- Diethyl carbonate
- Potassium carbonate

- Toluene

Procedure:

- A mixture of (-)-(1R,2S)-ephedrine hydrochloride (1 equivalent), potassium carbonate (2 equivalents), and diethyl carbonate (excess) in toluene is heated to reflux.
- The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as a crystalline solid.

General Procedure for the N-methylation to form Ephedroxane Stereoisomers

Materials:

- Appropriate stereoisomer of 4-methyl-5-phenyl-2-oxazolidinone
- Sodium hydride (NaH)
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)

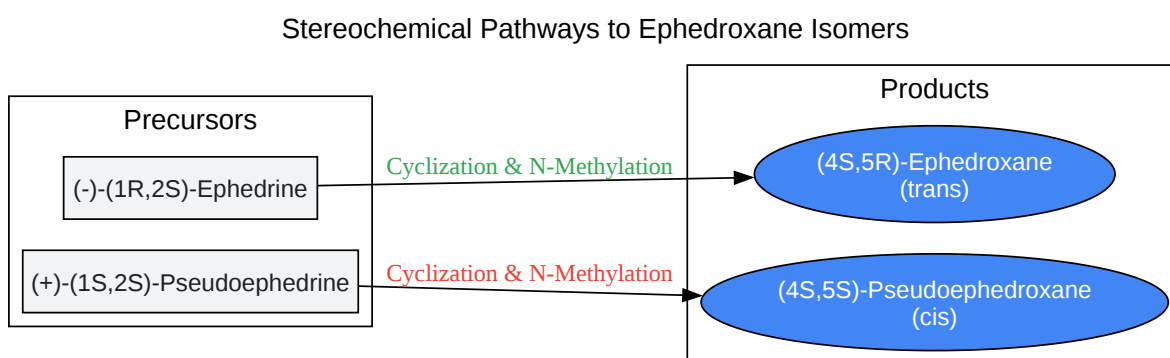
Procedure:

- To a solution of the 4-methyl-5-phenyl-2-oxazolidinone stereoisomer (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.1 equivalents) is added portion-wise.

- The mixture is stirred at 0 °C for 30 minutes.
- Methyl iodide (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the corresponding 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one stereoisomer.

Mandatory Visualization

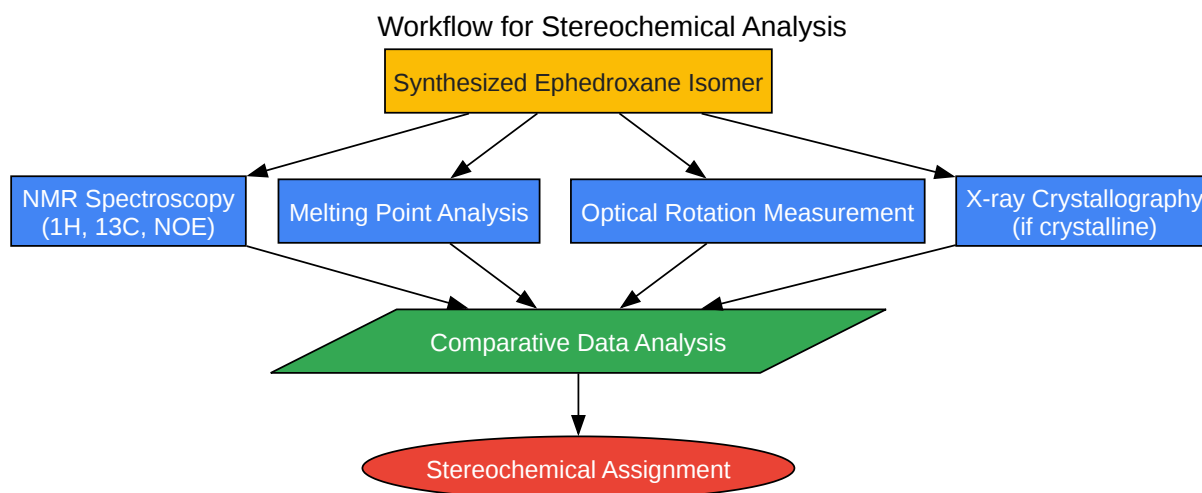
Stereochemical Relationship in Ephedroxane Synthesis



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Caption: Synthetic relationship between ephedrine/pseudoephedrine and **Ephedroxane** isomers.

Logical Flow of Stereoisomer Characterization



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